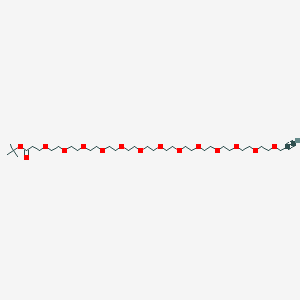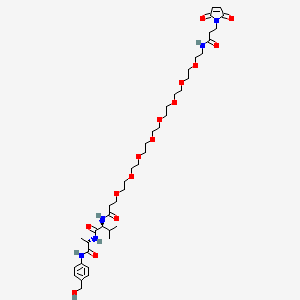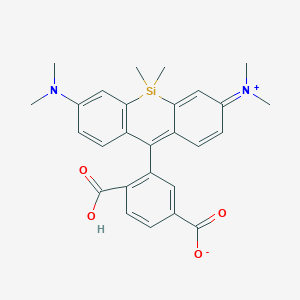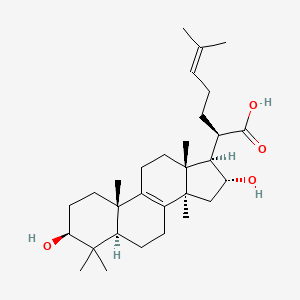
Propargyl-PEG13-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG13-Boc is a polyethylene glycol-based compound that features a propargyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions, where it facilitates the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG13-Boc typically involves the following steps:
Starting Material: The synthesis begins with a polyethylene glycol (PEG) chain of defined length.
Propargylation: The PEG chain is functionalized with a propargyl group through a reaction with propargyl bromide in the presence of a base such as potassium carbonate.
Boc Protection: The terminal hydroxyl group of the PEG chain is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as column chromatography and recrystallization to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity across batches.
化学反応の分析
Types of Reactions
Propargyl-PEG13-Boc undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group participates in CuAAC reactions with azide-containing molecules to form triazole linkages.
Deprotection: The Boc group can be removed under acidic conditions to expose the terminal amine group.
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.
Deprotection: Trifluoroacetic acid (TFA) is typically used to remove the Boc protecting group.
Major Products Formed
Triazole Linkages: The primary product of the CuAAC reaction is a stable triazole linkage.
Amine-Terminated PEG: Deprotection of the Boc group yields an amine-terminated PEG chain.
科学的研究の応用
Propargyl-PEG13-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Facilitates the conjugation of biomolecules for various biological studies.
Medicine: Employed in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.
Industry: Utilized in the production of advanced materials and in drug delivery systems.
作用機序
The mechanism of action of Propargyl-PEG13-Boc involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
Similar Compounds
Propargyl-PEG13-acid: Contains a carboxylic acid group instead of a Boc group.
Propargyl-PEG13-amine: Features an amine group instead of a Boc group.
Uniqueness
Propargyl-PEG13-Boc is unique due to its combination of a propargyl group and a Boc protecting group, which allows for versatile applications in click chemistry and PROTAC synthesis. The Boc group provides stability and protection during synthetic processes, which can be selectively removed under acidic conditions to reveal the functional amine group.
特性
分子式 |
C34H64O15 |
|---|---|
分子量 |
712.9 g/mol |
IUPAC名 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H64O15/c1-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-33(35)49-34(2,3)4/h1H,6-32H2,2-4H3 |
InChIキー |
ZSHSGYWPZFHQJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)

![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)




![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)


![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)
